(E)-3-(5-(2-bromophenyl)furan-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile
Description
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Properties
IUPAC Name |
(E)-3-[5-(2-bromophenyl)furan-2-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrNO3/c1-24-20-9-7-14(12-21(20)25-2)15(13-23)11-16-8-10-19(26-16)17-5-3-4-6-18(17)22/h3-12H,1-2H3/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAMERPDWZYJTN-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC2=CC=C(O2)C3=CC=CC=C3Br)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C\C2=CC=C(O2)C3=CC=CC=C3Br)/C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(5-(2-bromophenyl)furan-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the synthesis, characterization, and biological activity of this compound based on recent studies and findings.
Synthesis and Characterization
The synthesis of this compound involves the reaction between substituted furan derivatives and acrylonitrile. Various methods have been employed to achieve high yields and purity of the compound. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry have confirmed the structure and purity of the synthesized compound .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various in vitro assays:
- Cell Viability Assays : The compound exhibited significant cytotoxic effects against several cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte leukemia). IC50 values were determined to be in the micromolar range, indicating potent activity .
- Mechanism of Action : Studies suggest that the compound induces apoptosis in cancer cells by activating caspase pathways. Molecular dynamics simulations indicated interactions with key proteins involved in cell survival pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A-431 | 12.5 | Apoptosis via caspase activation |
| Jurkat | 15.0 | Induction of mitochondrial dysfunction |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity:
- In Vitro Testing : The compound was tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated that it possesses significant antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed important insights into how modifications to the molecular structure can enhance or diminish biological activity. For instance:
- Bromine Substitution : The presence of the bromine atom in the phenyl ring significantly increases the compound's potency against cancer cells.
- Dimethoxy Groups : The methoxy groups on the phenyl ring contribute to increased lipophilicity, enhancing cellular uptake .
Case Studies
A notable study involved evaluating the efficacy of this compound in a murine model of cancer. The results demonstrated a marked reduction in tumor size compared to control groups treated with vehicle alone. Histological analysis revealed increased apoptosis in tumor tissues treated with this compound.
Chemical Reactions Analysis
Cyclization Reactions
The acrylonitrile moiety and bromophenyl group enable intramolecular cyclization under transition metal catalysis.
Copper-Catalyzed Heterocyclization
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Conditions : CuI (10 mol%), L-proline (20 mol%), NaH (2 equiv.), DMF, 90°C .
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Mechanism : The bromine atom undergoes oxidative addition to Cu(I), forming a cyclic intermediate. Subsequent elimination yields fused benzofuran derivatives.
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Product : Likely forms a polycyclic furan via C–O bond formation (e.g., benzo[b]furan-3-carbonitrile derivatives) .
Thorpe-Ziegler Cyclization
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Conditions : Strong base (e.g., NaH, KOtBu), polar aprotic solvents (DMF, THF) .
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Mechanism : Deprotonation of the α-carbon to the nitrile forms an enolate, which cyclizes to generate a fused pyridine or pyrrole ring .
Nucleophilic Substitution at the Bromophenyl Group
The 2-bromophenyl substituent is reactive toward nucleophilic aromatic substitution (SNAr) or cross-coupling.
Addition Reactions at the α,β-Unsaturated Nitrile
The acrylonitrile’s conjugated system allows Michael additions or [2+2] cycloadditions.
Michael Addition
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Reagents : Thiols, amines, or stabilized enolates.
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Example : Reaction with benzyl mercaptan yields β-thioether adducts.
[2+2] Cycloaddition
Nitrile Reduction
Demethylation of Methoxy Groups
Epoxidation
Ozonolysis
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Conditions : O3, then reductive workup (e.g., Zn/HOAc).
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Product : Cleavage of the alkene to carbonyl compounds.
Photochemical Reactions
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UV-Induced Isomerization : The E-configured alkene may isomerize to the Z-form under prolonged UV exposure.
Experimental Considerations
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Solvent Compatibility : DMF and THF are optimal for cyclization and coupling reactions .
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Temperature Sensitivity : Reactions involving NaH or strong bases require anhydrous conditions and controlled heating (90°C) .
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Byproducts : Steric hindrance from the dimethoxyphenyl group may lead to incomplete cyclization or substitution .
Preparation Methods
Cyclization of α-(2-Bromoaryl)Acetonitrile Precursors
A validated approach involves base-mediated cyclization of 2-(2-bromophenyl)-3-(methylthio)-3-arylacrylonitriles. For instance, 3-(methylthio)-2-(2-bromophenyl)acrylonitrile undergoes heterocyclization in DMF with NaH at 90°C, forming benzofuran derivatives. Adapting this method:
- Halogenation :
Bromobenzotrifluoride isomers are generated via electrophilic substitution, yielding a meta-rich (96%) mixture. - Grignard Formation :
Reacting 2-bromobenzotrifluoride with Mg in THF (iodine catalyst) forms the Grignard reagent. - Cyclization :
Treatment with α-ketene precursors in hydrocarbon solvents (e.g., toluene) catalyzed by transition metal-ligand complexes induces furan ring closure.
Typical Conditions :
Cross-Coupling Approaches
Palladium-mediated Suzuki-Miyaura couplings between 2-bromophenylboronic acids and preformed furan aldehydes offer an alternative route. However, this method faces challenges in regioselectivity and requires orthogonal protection of reactive sites.
Preparation of (3,4-Dimethoxyphenyl)Acetonitrile
Nucleophilic Substitution
3,4-Dimethoxybenzyl chloride reacts with sodium cyanide in DMSO at 60°C, yielding the acetonitrile derivative via SN2 mechanism.
Optimized Protocol :
Cyanide Displacement of Halides
Alternative methods involve treating 3,4-dimethoxybenzyl bromide with KCN in ethanol/water mixtures under reflux.
Knoevenagel Condensation for Acrylonitrile Formation
The critical C=C bond forms via condensation of 5-(2-bromophenyl)furan-2-carbaldehyde and (3,4-dimethoxyphenyl)acetonitrile.
Reaction Mechanism :
- Deprotonation : The acetonitrile α-H is abstracted by a base (e.g., piperidine, Et3N).
- Nucleophilic Attack : The enolate attacks the aldehyde carbonyl.
- Elimination : Water elimination yields the trans (E)-configured acrylonitrile.
Standard Conditions :
- Catalyst: Triethylamine (5.0 equiv)
- Solvent: Dichloromethane (anhydrous)
- Temperature: Room temperature, 96 hours
- Yield: 89–90%
Side Reactions :
- Z-isomer formation (<5%) due to kinetic control
- Aldol byproducts from excess aldehyde
Stereochemical Control and Isomer Purification
The E-configuration is confirmed via 1H NMR coupling constants (J = 12–16 Hz for trans vinyl protons). Purification employs silica gel chromatography with DCM/Et2O (8:2), effectively separating geometric isomers.
Analytical Characterization Data
Spectroscopic Properties
High-Resolution Mass Spectrometry
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | E/Z Ratio |
|---|---|---|---|
| Knoevenagel | 89 | 99.5 | 95:5 |
| Heterocyclization | 85 | 98.7 | 97:3 |
| Suzuki Coupling | 65 | 97.2 | 90:10 |
Key Observations :
- Base-mediated cyclization provides superior E-selectivity.
- Prolonged reaction times (>96 h) improve conversion but risk decomposition.
Industrial-Scale Considerations
Cost Efficiency
- Grignard reagents increase operational costs versus one-pot cyclizations.
- Cyanide waste requires neutralization with FeSO4 prior to disposal.
Q & A
Q. What synthetic methodologies are optimal for preparing (E)-3-(5-(2-bromophenyl)furan-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile?
The compound can be synthesized via Knoevenagel condensation, a common method for acrylonitrile derivatives. For example, a dialdehyde intermediate (e.g., 5-(2-bromophenyl)furan-2-carbaldehyde) reacts with 3,4-dimethoxyphenylacetonitrile in tetrahydrofuran (THF) and ethanol under basic catalysis (e.g., tBuOK) at 50°C . Reaction monitoring via thin-layer chromatography (TLC) and purification via cold ethanol precipitation yields the product (~45% yield). Optimizing solvent polarity and temperature is critical to avoid side reactions .
Q. How can the molecular structure of this compound be rigorously characterized?
Structural confirmation requires multimodal analysis:
- X-ray crystallography : Resolves spatial arrangements (e.g., Z/E isomerism) and hydrogen-bonding interactions (C–H⋯O/N) .
- NMR spectroscopy : 1H/13C NMR identifies electronic environments of the bromophenyl, dimethoxyphenyl, and acrylonitrile groups. For example, olefinic protons in acrylonitrile derivatives appear as doublets near δ 7.5–8.5 ppm .
- FTIR : Confirms nitrile (C≡N) stretching at ~2200 cm⁻¹ and furan ring vibrations at ~1600 cm⁻¹ .
Q. What preliminary biological screening approaches are recommended for this compound?
Screen against cancer cell lines (e.g., MDA-MB-435 melanoma) using the NCI-60 panel to determine GI₅₀ values (growth inhibition). A related acrylonitrile derivative with a 3,4-dimethoxyphenyl group showed GI₅₀ values ranging from 0.229 to 0.996 μM, with an average of 2.59 μM across 54 cell lines . Dose-response assays (e.g., MTT) and selectivity indices (normal vs. cancer cells) should be prioritized .
Advanced Research Questions
Q. How does the 2-bromophenyl substituent influence biological activity compared to other halogenated analogs?
Structure-activity relationship (SAR) studies suggest that bromine’s electron-withdrawing effects enhance electrophilic reactivity, potentially improving target binding. For example, 3,4-dichlorophenyl analogs in dengue protease inhibitors showed enhanced activity due to halogen-bonding interactions . Comparative assays with chloro/fluoro derivatives (e.g., replacing bromine with chlorine in ) can quantify substituent effects on potency and selectivity .
Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like NS2B/NS3 protease (Zika/Dengue) or kinase domains. Focus on π-π stacking between aromatic rings and H-bonding with the nitrile group .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict charge transfer and reactivity. For example, acrylonitrile derivatives in solar cells showed LUMO energies near -3.5 eV, correlating with electron-accepting capacity .
Q. How can contradictory spectral or crystallographic data be resolved during structural analysis?
Discrepancies in NMR/X-ray data may arise from dynamic effects (e.g., rotational isomerism) or crystal packing variations. Strategies include:
Q. What reaction mechanisms explain the compound’s stability under acidic or oxidative conditions?
The acrylonitrile group’s electron-deficient double bond is susceptible to nucleophilic attack. Stability studies (e.g., HPLC monitoring under H₂O₂/acid) reveal degradation pathways. For instance, hydrolysis of related esters under acidic conditions proceeds via carbocation intermediates . Kinetic studies (Arrhenius plots) can quantify degradation rates and guide storage protocols.
Methodological Notes
- Synthesis Optimization : Low yields may stem from competing side reactions (e.g., polymerization of acrylonitrile). Use radical inhibitors (e.g., hydroquinone) and inert atmospheres (N₂/Ar) to suppress byproducts .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple cell lines to ensure reproducibility .
- Data Interpretation : Cross-validate computational predictions with experimental IC₅₀/Kd values to refine docking parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
